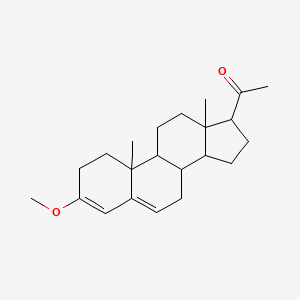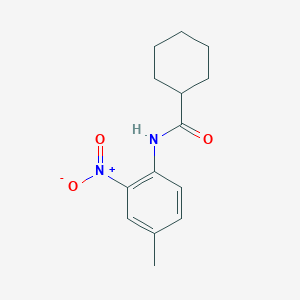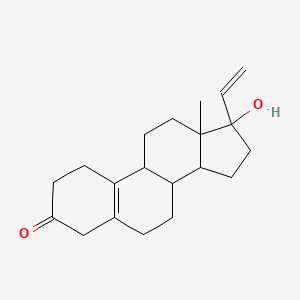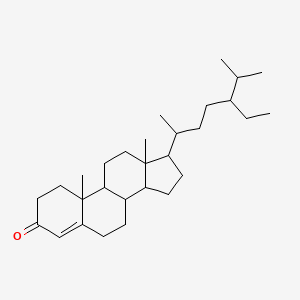
N'-tetradecylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-tetradecylethane-1,2-diamine: is an organic compound characterized by a long alkyl chain attached to an ethane-1,2-diamine backbone. This compound is notable for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-tetradecylethane-1,2-diamine can be synthesized through the reaction of ethane-1,2-diamine with tetradecyl halides (such as tetradecyl bromide) under basic conditions. The reaction typically involves:
Reactants: Ethane-1,2-diamine and tetradecyl bromide.
Solvent: Anhydrous ethanol or another suitable solvent.
Base: Sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.
Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of N’-tetradecylethane-1,2-diamine might involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on:
Catalysts: Use of phase transfer catalysts to improve reaction rates.
Purification: Distillation or recrystallization to purify the final product.
Safety: Implementation of safety protocols to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N’-tetradecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can modify the alkyl chain or the amine groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amine oxides.
Reduction: Modified alkylamines.
Substitution: N-alkylated or N-acylated derivatives.
Applications De Recherche Scientifique
Chemistry
N’-tetradecylethane-1,2-diamine is used as a surfactant in chemical reactions to stabilize emulsions and enhance reaction rates. It is also employed in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study membrane interactions due to its amphiphilic nature. It can also be used in the formulation of liposomes and other delivery systems.
Medicine
Industry
Industrially, it is used in the production of detergents, emulsifiers, and corrosion inhibitors. Its surfactant properties make it valuable in formulations requiring stable emulsions.
Mécanisme D'action
The mechanism by which N’-tetradecylethane-1,2-diamine exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the amine groups interact with hydrophilic environments. This dual interaction allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Molecular Targets and Pathways
In biological systems, N’-tetradecylethane-1,2-diamine can interact with cell membranes, altering their permeability and fluidity. This interaction can affect various cellular pathways, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-tetramethylethane-1,2-diamine: A similar compound with shorter alkyl chains, used primarily as a ligand in coordination chemistry.
N,N-dimethylethane-1,2-diamine: Another related compound with different surfactant properties due to its shorter alkyl chains.
Uniqueness
N’-tetradecylethane-1,2-diamine is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the stabilization of emulsions and the formulation of hydrophobic drug delivery systems.
Propriétés
Numéro CAS |
7261-72-5 |
|---|---|
Formule moléculaire |
C16H36N2 |
Poids moléculaire |
256.47 g/mol |
Nom IUPAC |
N'-tetradecylethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17/h18H,2-17H2,1H3 |
Clé InChI |
QIBKKTQVKFEWCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12000070.png)


![[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12000081.png)
![5-Bromo-8-[[tert-butyl(dimethyl)silyl]oxy]quinoline](/img/structure/B12000082.png)
![(5E)-3-methyl-2-thioxo-5-[(2E,4E)-5-(4-toluidino)-2,4-pentadienylidene]-1,3-oxazolidin-4-one](/img/structure/B12000085.png)

![3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12000105.png)
![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)

![1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride](/img/structure/B12000113.png)



